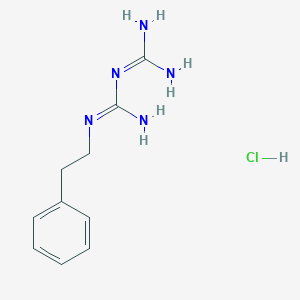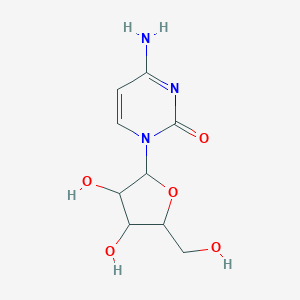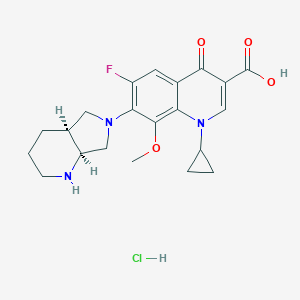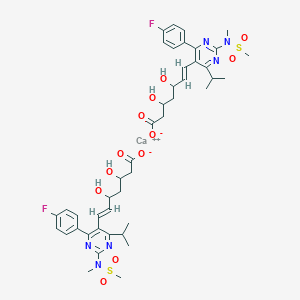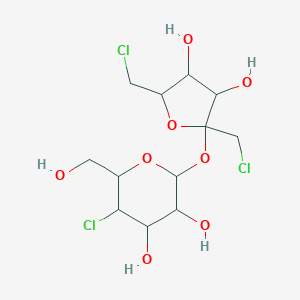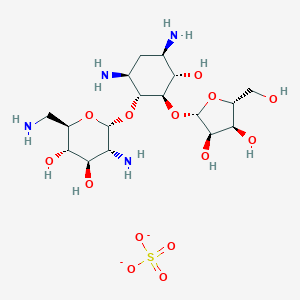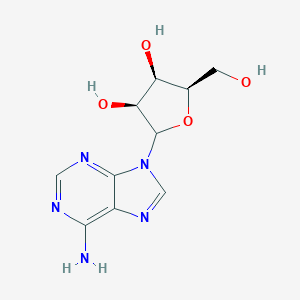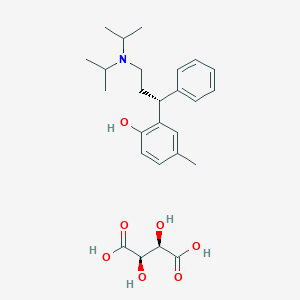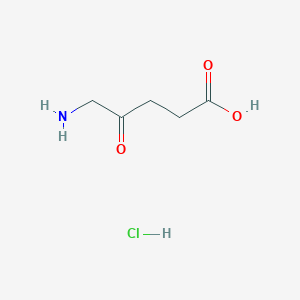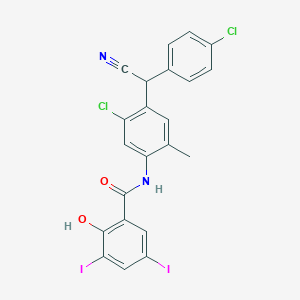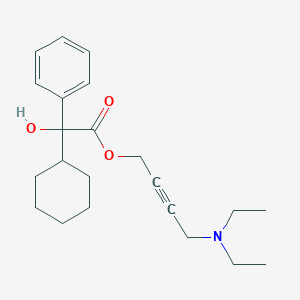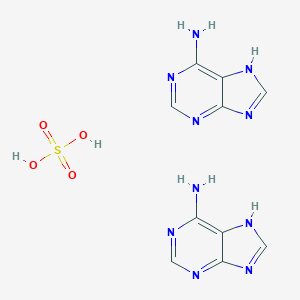
Pravastatin sodium
概要
説明
プラバスタチンナトリウムは、ヒドロキシメチルグルタリルコエンザイムA(HMG-CoA)レダクターゼの競合的阻害剤であるスタチン類に属する脂質低下薬です。この酵素は、コレステロールの生合成に重要な役割を果たします。 プラバスタチンナトリウムは、主にコレステロール値を低下させ、心臓血管疾患を予防するために使用されます .
製造方法
合成経路と反応条件
プラバスタチンナトリウムは、発酵プロセスによって合成されます。最初にメバスタチンが得られ、その後、ラクトン基が加水分解されます。 次に、微生物ストレプトマイセス・カルボフィルスを用いた生物学的ヒドロキシル化によって、アリル位6-アルコール基が導入されます .
工業的生産方法
プラバスタチンナトリウムの工業的生産には、発酵と精製が伴います。プラバスタチンナトリウムを含む発酵液を遠心分離して上清を得て、その後、樹脂カラムを用いて吸着されます。樹脂カラムは水で洗浄し、エタノール-水溶液で脱着されます。 脱着液を濃縮、抽出、蒸発、乾燥して、高純度のプラバスタチンナトリウムを得ます .
作用機序
プラバスタチンナトリウムは、コレステロール生合成の律速段階である酵素HMG-CoAレダクターゼを阻害することで効果を発揮します。この酵素を競合的に阻害することで、プラバスタチンナトリウムは肝臓におけるコレステロールの産生を減少させます。これにより、血液中の低密度リポタンパク質(LDL)コレステロールの取り込みが増加し、全体的なコレステロール値が低下します。 さらに、プラバスタチンナトリウムは、内皮機能の改善、炎症の抑制、血小板凝集の抑制など、プレオトロピックな効果を持っています .
類似の化合物との比較
プラバスタチンナトリウムは、アトルバスタチンやシンバスタチンなどの他のスタチンと比較されます。すべてのスタチンがHMG-CoAレダクターゼを阻害することによって機能しますが、プラバスタチンナトリウムは、その親水性と薬物相互作用の可能性の低さにおいて独特です。アトルバスタチンやシンバスタチンとは異なり、プラバスタチンナトリウムはグレープフルーツ製品の影響を受けません。 さらに、プラバスタチンナトリウムは、他のスタチンと比較して、筋肉関連の副作用の発症率が低いです .
類似の化合物のリスト
- アトルバスタチン
- シンバスタチン
- ロズバスタチン
- ロバスタチン
- フルバスタチン
プラバスタチンナトリウムは、その特定の薬物動態特性と良好な安全性プロファイルにより、特定の患者集団にとって好ましい選択肢となっています。
生化学分析
Biochemical Properties
Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . This compound is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving this compound.
Cellular Effects
This compound has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, this compound can also impact cellular metabolism, particularly lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of this compound can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Higher doses of this compound result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .
Transport and Distribution
This compound is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .
Subcellular Localization
This compound is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Pravastatin sodium is synthesized through a fermentation process. Initially, mevastatin is obtained, which is then subjected to hydrolysis of the lactone group. This is followed by biological hydroxylation using the microorganism Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods
The industrial production of this compound involves fermentation, followed by purification. The fermentation liquid containing this compound is centrifuged to obtain a supernatant, which is then adsorbed using a resin column. The resin column is washed with water and desorbed with an ethanol-water solution. The desorbing liquid is concentrated, extracted, evaporated, and dried to obtain high-purity this compound .
化学反応の分析
反応の種類
プラバスタチンナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: プラバスタチンナトリウムは酸化されて、異なる代謝産物を生成することができます。
還元: 還元反応によって、プラバスタチンナトリウムに存在する官能基を修飾することができます。
置換: プラバスタチンナトリウム分子のさまざまな部位で置換反応が起こりえます。
一般的な試薬と条件
プラバスタチンナトリウムの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります .
生成される主な生成物
プラバスタチンナトリウムの反応によって生成される主な生成物には、主にグルクロン酸抱合反応によって生成される代謝産物が含まれます。 これらの代謝産物は、肝臓と腎臓を介して排泄されます .
科学研究への応用
プラバスタチンナトリウムは、以下を含む幅広い科学研究への応用を持っています。
化学: スタチンの合成と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について調査されています。
医学: コレステロール値を低下させ、心臓血管疾患を予防する効果を評価するために、臨床研究で広く使用されています。
科学的研究の応用
Pravastatin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of statins.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical studies to evaluate its efficacy in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the development of pharmaceutical formulations, including nanogels and transdermal patches for improved drug delivery
類似化合物との比較
Pravastatin sodium is compared with other statins such as atorvastatin and simvastatin. While all statins function by inhibiting HMG-CoA reductase, this compound is unique in its hydrophilicity and lower potential for drug interactions. Unlike atorvastatin and simvastatin, this compound is not significantly affected by grapefruit products. Additionally, this compound has a lower incidence of muscle-related side effects compared to other statins .
List of Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
- Fluvastatin
This compound stands out due to its specific pharmacokinetic properties and favorable safety profile, making it a preferred choice for certain patient populations.
特性
CAS番号 |
81131-70-6 |
|---|---|
分子式 |
C23H36NaO7 |
分子量 |
447.5 g/mol |
IUPAC名 |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |
InChIキー |
RNAREGLVKQKRSG-IYNICTALSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |
外観 |
White powder |
Key on ui other cas no. |
81131-70-6 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
81093-37-0 (Parent) |
同義語 |
Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?
A1: this compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, this compound effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]
Q2: Is this compound's effect on cholesterol synthesis specific to any particular tissue?
A2: Research suggests that this compound exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []
Q3: What is the significance of the "tissue-selective" action of this compound?
A3: The tissue-selective action of this compound is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight, this compound is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.
Q5: How is the chemical structure of this compound typically confirmed?
A5: Various analytical techniques are employed to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]
Q6: What are some of the challenges associated with formulating this compound?
A6: this compound is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]
Q7: What strategies are being explored to overcome these formulation challenges?
A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of this compound, including:* Solid Dispersions: Formulating this compound as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: this compound-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing this compound offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]
Q8: How is the stability of this compound evaluated?
A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of this compound formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]
Q9: What are the primary analytical techniques used to quantify this compound in pharmaceutical formulations?
A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of this compound. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.
Q10: Why is analytical method validation important in the context of this compound analysis?
A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of this compound analysis in various matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


